molecular formula C10H11ClFNO B6273409 rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine CAS No. 2307780-80-7

rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Cat. No.: B6273409
CAS No.: 2307780-80-7
M. Wt: 215.7
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Description

“Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a substituted oxolane ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate oxirane derivative.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to a larger scale while maintaining reaction efficiency and yield.

    Optimization: Optimizing reaction conditions to minimize by-products and maximize yield.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)oxolan-3-amine: Lacks the fluorine substituent.

    2-(4-fluorophenyl)oxolan-3-amine: Lacks the chlorine substituent.

    2-(4-chloro-3-fluorophenyl)oxane: Lacks the amine group.

Uniqueness

Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

2307780-80-7

Molecular Formula

C10H11ClFNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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